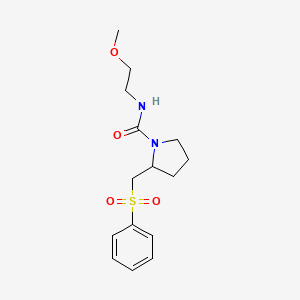
N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MSMP, and it is a white crystalline solid with a molecular weight of 371.46 g/mol.
Scientific Research Applications
Applications in Synthesis
- Copper-Catalyzed Coupling Reactions: Research has shown that amide derivatives, similar in structure to N-(2-methoxyethyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, can act as powerful ligands in copper-catalyzed coupling reactions. These reactions enable the synthesis of (hetero)aryl methylsulfones, which are important in pharmaceutical chemistry (Ma et al., 2017).
- Enantioselective Synthesis: Another study focused on the enantioselective synthesis of piperidines from derivatives similar to the compound , showcasing the utility of these compounds in synthesizing complex molecular architectures with potential pharmaceutical applications (Calvez et al., 1998).
Molecular Structure and Characterization
- Crystal Structure Analysis: A study on a solvated form of a related compound provided insights into its crystal structure and molecular conformation. Such analysis is crucial for understanding the chemical and physical properties of these compounds, which can inform their applications in drug design and materials science (Banerjee et al., 2002).
Potential Pharmaceutical Applications
- Antineoplastic Agent Evaluation: Some derivatives have been synthesized and evaluated as potential antineoplastic agents. Their structural analysis and biological evaluation are key steps in the development of new cancer therapies (Banerjee et al., 2002).
- Anticancer and Antiangiogenic Agents: A series of analogs designed based on the structural framework of N-(4-methoxyphenylsulfonyl)pyrrolidine-2-carboxylic acid showed promising anticancer activity against multiple myeloma. These studies highlight the potential of structurally related compounds in the development of new therapeutic agents (Ghosh et al., 2020).
properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-11-9-16-15(18)17-10-5-6-13(17)12-22(19,20)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCRHDOTPWBVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

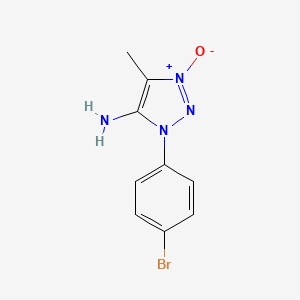

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2609426.png)
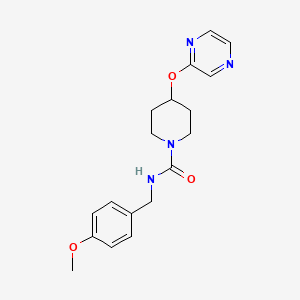
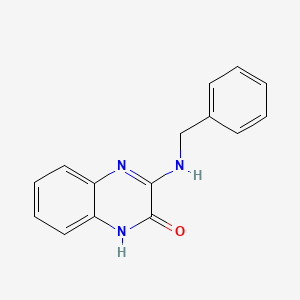
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone](/img/structure/B2609431.png)
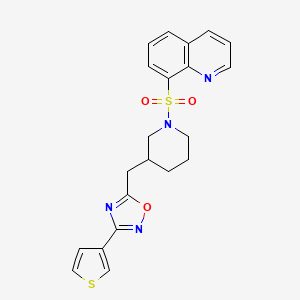

![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2609434.png)
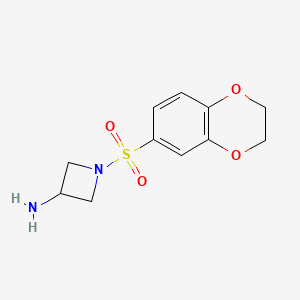
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2609436.png)
![(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone](/img/structure/B2609438.png)

![2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2609441.png)